![molecular formula C11H13NO4 B2572287 3-(Benzyloxy)-2-formamidopropanoic acid CAS No. 20409-07-8](/img/structure/B2572287.png)
3-(Benzyloxy)-2-formamidopropanoic acid
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Overview
Description
3-(Benzyloxy)-2-formamidopropanoic acid (3-BFP) is a type of organic acid that has been studied extensively for its potential applications in organic synthesis, scientific research, and laboratory experiments. This acid is a derivative of formamide and is composed of a benzyloxy group linked to a formamidopropanoic acid group. 3-BFP has been used in a variety of applications, including as a catalyst for organic synthesis, as a reagent in scientific research, and as a reagent in laboratory experiments.
Scientific Research Applications
- Application : 3-benzyloxyphenylboronic acid serves as a boron reagent in SM coupling reactions. It facilitates the synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : When included in long-term diets, 3-benzyloxyphenylboronic acid (PLA) improves growth performance, exhibits antipathogen effects in the large intestine, and reduces meat yellowness .
- Application : Researchers have explored multivalent boronic acid sensor molecules for selective detection of specific analytes. These sensors have potential in environmental monitoring and medical diagnostics .
Suzuki–Miyaura Coupling
Antipathogen Effect in Poultry
Boronic Acid Sensors
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with targets that can facilitate such reactions.
Mode of Action
The mode of action of 3-(Benzyloxy)-2-formamidopropanoic acid involves its interaction with its targets, leading to changes at the molecular level. The compound might undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could lead to changes in the compound, affecting its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might affect pathways involving carbon–carbon bond formation.
Result of Action
The compound’s reactions at the benzylic position could lead to changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-2-formamidopropanoic acid. Factors such as temperature, pH, and the presence of other compounds could affect the compound’s reactions and interactions with its targets .
properties
IUPAC Name |
2-formamido-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYZJGRXMKITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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